molecular formula C15H19N3OS2 B11169688 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide

Cat. No.: B11169688
M. Wt: 321.5 g/mol
InChI Key: WWVQFPCRZJVUSS-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)benzamide
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(butylsulfanyl)benzamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. Its butyl and ethylsulfanyl groups may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C15H19N3OS2/c1-3-5-10-13-17-18-15(21-13)16-14(19)11-8-6-7-9-12(11)20-4-2/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)

InChI Key

WWVQFPCRZJVUSS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC

Origin of Product

United States

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